N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O3 and its molecular weight is 424.32. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
In the realm of inorganic chemistry, pyrazole-acetamide derivatives, closely related to the queried compound, have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structure and were found to exhibit significant antioxidant activity, as determined by various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the potential of these compounds in the development of antioxidant agents, which could have implications in combating oxidative stress-related diseases (Chkirate et al., 2019).
Supramolecular Architecture and Antibacterial Activity
Another research avenue explored the construction of mononuclear coordination complexes with pyrazole-acetamide derivatives, akin to the compound of interest. These complexes demonstrated a unique supramolecular architecture through various hydrogen bonding interactions. Furthermore, their antibacterial activity was evaluated against several bacterial strains, revealing outstanding results compared to well-known antibiotics. This suggests the potential of such compounds in developing new antibacterial agents, with implications for addressing antibiotic resistance (Chkirate et al., 2022).
Molecular Docking and Computational Studies
On a molecular level, computational studies, including molecular docking and DFT calculations, have been employed to explore the interaction of pyrazole and pyrimidine derivatives with biological targets. Such studies offer insights into the binding modes and potential biological activities of these compounds, laying the groundwork for the rational design of drugs with improved efficacy and selectivity. This computational approach facilitates the understanding of the molecular basis of the compounds' activities and can significantly expedite the drug discovery process (Fahim et al., 2019).
Synthesis and Anti-inflammatory Activity
Furthermore, derivatives of pyrazole and acetamide have been synthesized and evaluated for their anti-inflammatory activity. This research area is crucial, as inflammation is a common underlying mechanism in many chronic diseases. The synthesis of novel compounds and their subsequent biological evaluation can lead to the discovery of new anti-inflammatory agents, which are essential for treating various inflammatory conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-13-5-6-19(16(22)9-13)28-12-20(26)23-10-17-15-11-27-8-7-18(15)25(24-17)14-3-1-2-4-14/h5-6,9,14H,1-4,7-8,10-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGXZWGIBNCBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.